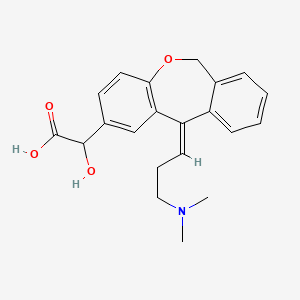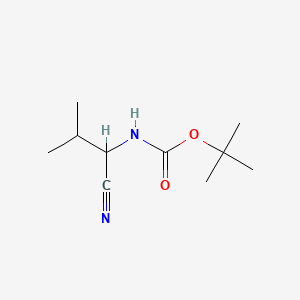
Neo Heliopan AP Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Neo Heliopan AP Sodium Salt is synthesized through a multi-step chemical process involving the sulfonation of benzimidazole derivatives. The key steps include:
Sulfonation: Benzimidazole is treated with sulfuric acid to introduce sulfonic acid groups at specific positions on the aromatic ring.
Coupling Reaction: The sulfonated benzimidazole is then coupled with a phenylene derivative under controlled conditions to form the final compound.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation and coupling reactions in batch reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Neo Heliopan AP Sodium Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfonate salts.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Neo Heliopan AP Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of sulfonation and aromatic substitution reactions.
Biology: Investigated for its potential protective effects against UVA-induced cellular damage.
Medicine: Explored for its use in photoprotection and as a component in dermatological formulations.
Mechanism of Action
Neo Heliopan AP Sodium Salt exerts its effects by absorbing UVA rays and converting them into less harmful energy forms, such as heat. This process involves the excitation of electrons within the aromatic rings, followed by non-radiative relaxation. The compound’s molecular structure allows it to effectively absorb and dissipate UVA radiation, thereby protecting the skin from damage .
Comparison with Similar Compounds
Similar Compounds
Bisdisulizole Disodium: Another water-soluble UVA absorber with similar properties.
Tinosorb S: A broad-spectrum UV filter that absorbs both UVA and UVB rays.
Uvinul A Plus: A highly effective UVA absorber used in various sunscreen formulations
Uniqueness
Neo Heliopan AP Sodium Salt stands out due to its high photostability and water solubility, making it particularly suitable for use in water-based sunscreen formulations. Its ability to form water-soluble salts with the addition of a base further enhances its versatility in different product formulations .
Properties
CAS No. |
226952-42-7 |
|---|---|
Molecular Formula |
C₂₀H₁₄N₄O₁₂S₄ xNa⁺ |
Molecular Weight |
630.6 |
Synonyms |
1H-Benzimidazole-5,7-disulfonic acid, 2,2’-(1,4-phenylene) Sodium Salt; 1H-Benzimidazole-4,6-disulfonic acid, 2,2’-(1,4-phenylene) Sodium Salt; Bisdisulizole Sodium; Bisimidazylate Sodium Salt; Sodium Bisdisulizole; Disodium Phenyldibenzimidazoletetr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(N6-Benzoyl)-5'-O-[(N,N-diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine](/img/structure/B1146751.png)

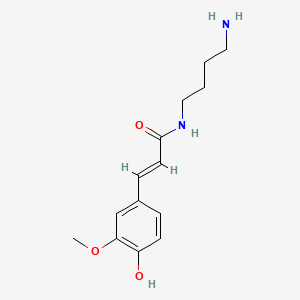
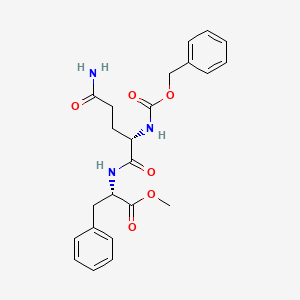
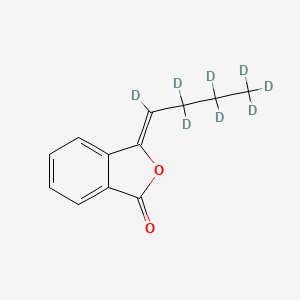
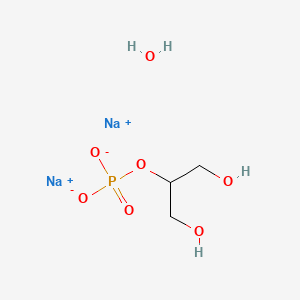
![4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate](/img/structure/B1146759.png)
![Diphenyl[(trimethylstannyl)methyl]silane](/img/structure/B1146760.png)
